Sub-Nanomolar Butyrylcholinesterase (BChE) Inhibition vs. Micromolar-Range AChE Activity: A Definitive Target Preference
The target compound exhibits extraordinary butyrylcholinesterase (BChE) inhibition with an IC50 of 0.700 nM (horse serum BChE) [1]. In contrast, its acetylcholinesterase (AChE) inhibitory activity is orders of magnitude weaker, with reported IC50 values ranging from 40 nM (electric eel AChE) to 550 nM (human erythrocyte AChE) to 743 nM (human recombinant AChE) [1][2][3]. This yields a calculated BChE/AChE selectivity ratio of approximately 1,061 (using 743 nM human AChE as denominator), indicating pronounced preference for BChE over AChE.
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | BChE: 0.700 nM; AChE: 40 nM (eel), 550 nM (human erythrocyte), 743 nM (human RBC type XIII) |
| Comparator Or Baseline | Tacrine (unsubstituted): BChE IC50 ≈ 25.6 nM; AChE IC50 ≈ 31 nM (snake venom/human serum) |
| Quantified Difference | Target compound is ~36-fold more potent against BChE than tacrine (0.700 nM vs. 25.6 nM); Target compound's BChE/AChE selectivity ratio ≈ 1,061 vs. tacrine's ratio ≈ 0.83 |
| Conditions | Modified radiometric assay for eel AChE (type V-S); Ellman colorimetric method at pH 8.0, 2°C for human erythrocyte AChE; horse serum BChE assay |
Why This Matters
This pronounced BChE selectivity informs procurement for studies focused on butyrylcholinesterase-mediated pathways or models where AChE-sparing profiles are required.
- [1] BindingDB. BDBM8986: IC50 = 40 nM (electric eel AChE), IC50 = 550 nM (human erythrocyte AChE), IC50 = 0.700 nM (horse serum BChE). View Source
- [2] BindingDB. BDBM8986: IC50 = 550 nM human erythrocyte AChE (Ellman method, pH 8.0, 2°C). View Source
- [3] BindingDB. BDBM8986: IC50 = 743 nM human RBC AChE (type XIII) modified radiometric assay. View Source
